2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide

Catalog No.
S8050689
CAS No.
M.F
C11H14N2O2S2
M. Wt
270.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethani...

Product Name

2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide

IUPAC Name

2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide

Molecular Formula

C11H14N2O2S2

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C11H14N2O2S2/c12-10(13-14)7-15-9-3-1-8(2-4-9)11-16-5-6-17-11/h1-4,11,14H,5-7H2,(H2,12,13)

InChI Key

GEOIYFLEWGZJBK-UHFFFAOYSA-N

SMILES

C1CSC(S1)C2=CC=C(C=C2)OCC(=NO)N

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OCC(=NO)N

2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide is a chemical compound with the molecular formula C11H14N2O2S2C_{11}H_{14}N_{2}O_{2}S_{2}. It features a unique structure that includes a phenoxy group attached to a dithiolane ring, making it notable for its potential applications in various fields, including pharmaceuticals and agricultural chemistry. The presence of the hydroxylamine moiety enhances its reactivity and potential biological activity .

Due to its functional groups:

  • Nucleophilic Substitution: The hydroxylamine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Redox Reactions: The dithiolane structure can undergo oxidation, potentially leading to the formation of disulfides or sulfoxides, which may alter its biological activity.
  • Condensation Reactions: It can react with carbonyl compounds to form oximes or related derivatives, expanding its chemical utility.

These reactions highlight the compound's versatility in organic synthesis and its potential to form more complex molecules.

Research indicates that 2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide exhibits significant biological activity. It has been studied for:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Antioxidant Activity: Its structure may confer protective effects against oxidative stress, relevant in therapeutic applications for diseases associated with oxidative damage.
  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes, which could be beneficial in drug development targeting metabolic pathways.

The synthesis of 2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide typically involves multi-step organic reactions:

  • Formation of the Dithiolane Ring: This can be achieved through the reaction of a suitable precursor with sulfur sources under controlled conditions.
  • Phenoxy Group Attachment: The dithiolane derivative is then reacted with a phenolic compound using coupling reactions that may involve activating agents.
  • Hydroxylamine Incorporation: Finally, the introduction of the N'-hydroxyethanimidamide moiety can be accomplished through nucleophilic substitution or condensation reactions with hydroxylamine derivatives.

These methods highlight the complexity and precision required in synthesizing this compound.

The unique properties of 2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide lend themselves to several applications:

  • Pharmaceuticals: Due to its antimicrobial and antioxidant properties, it may be developed into therapeutic agents for treating infections or oxidative stress-related conditions.
  • Agricultural Chemistry: Its potential as a pesticide or growth regulator could be explored, particularly in enhancing crop resistance to pathogens.
  • Material Science: The compound may find use in developing new materials with specific chemical properties due to its unique structural characteristics.

Interaction studies involving 2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide have primarily focused on:

  • Protein Binding: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and efficacy in biological systems.
  • Metabolic Pathways: Understanding how it is metabolized within biological systems can reveal its pharmacokinetics and potential side effects.
  • Synergistic Effects: Studies exploring its interactions with other compounds could lead to enhanced efficacy when used in combination therapies.

Similar Compounds

Several compounds share structural or functional similarities with 2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-(1,3-Dithiolan-2-yl)phenolC10H10S2C_{10}H_{10}S_{2}Lacks hydroxymethyl group; simpler structure
N-Hydroxy-N-{2-[4-(1-phenoxyethyl)-phenoxy]-ethyl}-acetamideC18H21NO4C_{18}H_{21}NO_{4}Contains similar hydroxylamine functionality but larger structure
2-[4-(1-methylthio)-phenoxy]-N'-hydroxyethanimidamideC11H14N2O2SC_{11}H_{14}N_{2}O_{2}SSimilar core structure but with methylthio instead of dithiolane

These compounds illustrate the diversity within this chemical class while highlighting the unique aspects of 2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide, particularly its specific dithiolane structure and associated biological activities.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

270.04967004 g/mol

Monoisotopic Mass

270.04967004 g/mol

Heavy Atom Count

17

Dates

Last modified: 04-15-2024

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